Product packaging for 4-Cyano-2-hydroxyquinoline(Cat. No.:CAS No. 63158-99-6)

4-Cyano-2-hydroxyquinoline

Cat. No.: B1601993
CAS No.: 63158-99-6
M. Wt: 170.17 g/mol
InChI Key: TZODUPRQADKKSR-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Heterocycles in Contemporary Chemical Research

Quinoline and its derivatives are cornerstone molecules in modern chemical research, with their significance spanning medicinal chemistry, material science, and organic synthesis. bohrium.com First isolated from coal tar in 1834, quinoline's unique electronic and structural features have propelled its use in the development of new therapeutic agents and functional materials. chemrj.org The quinoline nucleus is a key component in many pharmacologically active alkaloids and has been instrumental in the discovery of drugs with a broad spectrum of activities. bohrium.comnih.gov

Contemporary research continues to explore novel synthetic methodologies to access diverse quinoline structures. bohrium.comrsc.org These efforts are driven by the need for more efficient, cost-effective, and environmentally benign processes. bohrium.com The development of multicomponent reactions, transition-metal-catalyzed C-H functionalization, and photo-induced oxidative cyclization strategies has significantly expanded the synthetic toolbox for chemists working with quinolines. rsc.orgrsc.orgmdpi.com These advanced methods allow for precise control over the substitution patterns on the quinoline ring, leading to the creation of extensive libraries of compounds for various applications. researchgate.net

Importance of Functionalized Quinoline Derivatives in Advanced Chemical Synthesis

The strategic introduction of functional groups onto the quinoline core is a transformative approach in modern synthetic chemistry. rsc.orgresearchgate.net This functionalization dramatically expands the chemical space and allows for the fine-tuning of the molecule's physical, chemical, and biological properties. rsc.org The ability to selectively modify the quinoline ring at various positions is crucial for developing compounds with enhanced efficacy, target selectivity, and improved safety profiles in medicinal chemistry. rsc.orgresearchgate.net

Functionalized quinolines serve as versatile intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sriramchem.com For instance, the precise placement of substituents can influence the molecule's reactivity, solubility, and ability to interact with biological targets. researchgate.net Researchers have developed a multitude of strategies to achieve regioselective functionalization, often employing sophisticated catalytic systems to control the reaction outcome. rsc.org This has unlocked new pathways for the efficient synthesis of quinoline-based compounds with broad therapeutic potential. researchgate.net

Contextualizing 4-Cyano-2-hydroxyquinoline within the Broader Quinoline Research Landscape

Within the vast family of quinoline derivatives, this compound emerges as a compound of significant interest due to the unique combination of its functional groups. The presence of a cyano group at the 4-position and a hydroxyl group at the 2-position (which exists in tautomeric equilibrium with the 2-quinolone form) imparts distinct chemical reactivity and potential for further synthetic elaboration.

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, such as carboxylic acids, amides, or amines, providing a gateway to a wide range of derivatives. The 2-hydroxyquinoline (B72897) moiety is a well-known pharmacophore and a common structural feature in many biologically active compounds. researchgate.net The interplay between these two functional groups makes this compound a valuable building block in the design and synthesis of novel heterocyclic systems and functional materials. researcher.life Its study contributes to the broader understanding of structure-activity relationships within the quinoline class and provides a platform for the development of new chemical entities with tailored properties.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS Number 63158-99-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B1601993 4-Cyano-2-hydroxyquinoline CAS No. 63158-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODUPRQADKKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493522
Record name 2-Oxo-1,2-dihydroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63158-99-6
Record name 2-Oxo-1,2-dihydroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 4 Cyano 2 Hydroxyquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The reactivity of the quinoline ring in 4-Cyano-2-hydroxyquinoline towards substitution reactions is dictated by the electronic properties of the hydroxyl and cyano groups. Aromatic systems like quinoline typically undergo electrophilic substitution; however, the presence of specific substituents can render them susceptible to nucleophilic attack. wikipedia.org

Influence of Cyano and Hydroxyl Substituents on Ring Activation/Deactivation

The quinoline core is influenced by the competing electronic effects of the electron-donating hydroxyl (-OH) group at the C-2 position and the potent electron-withdrawing cyano (–C≡N) group at the C-4 position.

Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent deactivates the quinoline ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to its location. wikipedia.orgnih.gov In SNAr reactions, electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.org

Hydroxyl Group (-OH): The hydroxyl group is an activating, ortho-, para-director for electrophilic substitution due to its ability to donate electron density to the ring via resonance. However, its influence is heavily dependent on the dominant tautomeric form of the molecule. In the enol (hydroxyquinoline) form, it would activate positions C-3 and the carbocyclic ring. In the more stable keto (quinolone) form, its electronic contribution is part of the lactam system.

The net effect is a complex reactivity profile. The powerful deactivating nature of the cyano group generally makes electrophilic substitution difficult. Nucleophilic substitution, while activated by the cyano group, is also influenced by the presence of the hydroxyl/oxo group at C-2. Studies on related N-methylpyridinium ions show that a 2-cyano substituent has a comparable activating effect to a 4-cyano substituent for nucleophilic substitution. nih.gov

Tautomerism Studies: 2-Hydroxyquinoline-2(1H)-one and 4-Hydroxyquinoline-4(1H)-one Forms

Hydroxyquinolines exist in a state of prototropic tautomerism, an equilibrium between hydroxy (enol/lactim) and quinolone (keto/lactam) forms. researchgate.net For this compound, the primary equilibrium is between the 2-hydroxyquinoline (B72897) (lactim) and 2(1H)-quinolone (lactam) structures. The compound is a derivative of 2-hydroxyquinoline, which is known to exist as two nearly energetically equal tautomers. colostate.edu However, the presence of other functional groups and the medium can significantly shift this balance. colostate.eduarabjchem.org Quinolin-2-ols are noted to exist largely as their quinolin-2(1H)-one tautomers. expasy.org

Theoretically, 4-hydroxy-2(1H)-quinolone, a closely related structure, can exist in multiple tautomeric forms, though in practice, the equilibrium is primarily between the quinolone forms. arabjchem.org

Equilibrium Dynamics and Factors Influencing Tautomeric Preference

The preference for one tautomer over another is governed by factors such as solvent polarity, temperature, and intramolecular interactions.

Solvent Effects: In the gas phase, the lactim (enol) form of 2-hydroxyquinoline is slightly more stable, but the lactam (keto) form is significantly stabilized by solvation in polar solvents. colostate.edu For the related 4-hydroxyquinolone, the keto-form is favored in polar solutions like water and dimethylsulfoxide (DMSO). researchgate.net This stabilization is attributed to the greater dipole moment of the keto form and its ability to form hydrogen-bonded self-associations. arabjchem.org

Substituent Effects: The electron-withdrawing cyano group can influence the tautomeric equilibrium. Theoretical studies on a related hydroxybenzo[h]quinoline system showed that an electron-withdrawing cyano group can alter the strength of intramolecular hydrogen bonds and affect the energy barrier for proton transfer. researchgate.net In the case of this compound, the cyano group's ability to withdraw electron density could further stabilize the increased electronic delocalization present in the 2(1H)-quinolone form.

Structural Evidence: Spectroscopic data from similar systems confirms the predominance of the keto tautomer. In the 13C NMR spectrum of 4-hydroxy-4(1H)quinolon, the presence of a carbonyl signal around 176.8 ppm in DMSO is indicative of the 4-oxo-form being the sole tautomer present. researchgate.net Similarly, for 2-hydroxyquinoline derivatives, the lactam form is generally identified as the major tautomer. colostate.edu

Factors Influencing Tautomeric Preference in Hydroxyquinolines
FactorInfluenceFavored FormReference
Polar Solvents (e.g., Water, DMSO)Stabilizes the more polar lactam form through solvation and hydrogen bonding.2(1H)-quinolone (Lactam/Keto) researchgate.netcolostate.edu
Gas Phase / Non-polar SolventsMinimizes intermolecular interactions, favoring the inherently stable lactim form.2-Hydroxyquinoline (Lactim/Enol) colostate.edu
Electron-Withdrawing Substituents (-CN)Can affect intramolecular hydrogen bond strength and potential energy barriers for proton transfer.Likely further stabilizes the 2(1H)-quinolone form. researchgate.net
Solid StateCrystal packing forces and intermolecular hydrogen bonding favor the lactam structure.2(1H)-quinolone (Lactam/Keto) researchgate.net

Reactions Involving the Nitrile Group (–C≡N)

The cyano group at the C-4 position is a versatile functional handle, participating in a variety of chemical transformations. Nitriles are considered carboxylic acid derivatives and can undergo nucleophilic addition across the carbon-nitrogen triple bond. lumenlearning.comebsco.com

Hydrolysis and Derivatization Reactions

Hydrolysis: The most common reaction of the nitrile group is hydrolysis to yield a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comscienceinfo.com

Acid- or Base-Catalyzed Hydrolysis: The reaction can be catalyzed by either acid or base. Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. lumenlearning.com Vigorous hydrolysis leads to the formation of 4-carboxy-2-hydroxyquinoline. Under milder conditions, the reaction can be stopped at the intermediate amide stage, yielding 4-carbamoyl-2-hydroxyquinoline. scienceinfo.com

Metal-Promoted Hydrolysis: The hydrolysis of nitriles can be significantly accelerated by the presence of metal ions. In a study on 2-cyano-8-hydroxyquinoline, coordination to Ni(II) or Co(II) ions resulted in a dramatic rate enhancement for base hydrolysis. The 1:1 complex of Ni(II) with 2-cyano-8-hydroxyquinoline hydrolyzed approximately 2 x 105 times faster than the uncomplexed nitrile. rsc.org This acceleration is primarily an entropy effect, arising from the metal ion holding the reactants in a favorable orientation. rsc.org

Other Derivatizations:

Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)-2-hydroxyquinoline) using strong reducing agents like lithium aluminum hydride (LiAlH4). ebsco.com

Organometallic Addition: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. youtube.com

Reactions of the Hydroxyl Group (–OH)

The reactivity of the hydroxyl group is intrinsically linked to the molecule's tautomerism. In the predominant 2(1H)-quinolone tautomer, the reactive sites are the acidic N-H proton and the C-4 hydroxyl group (in the 4-hydroxy-2-quinolone tautomer).

Esterification and Etherification Reactions

The chemical behavior of this compound in esterification and etherification reactions is dictated by the nucleophilic character of the hydroxyl group at the C2 position. While specific studies on the esterification and etherification of this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of related hydroxyquinoline and phenol (B47542) compounds. The presence of the electron-withdrawing cyano group at the C4 position is expected to influence the acidity of the hydroxyl proton, thereby affecting its reactivity in these transformations.

Esterification:

The conversion of the hydroxyl group of this compound into an ester can be achieved through various standard synthetic methodologies. One common approach involves the reaction with acyl chlorides or acid anhydrides in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to deprotonate the hydroxyl group, forming a more nucleophilic quinolinate anion that subsequently attacks the electrophilic carbonyl carbon of the acylating agent.

Another effective method for the esterification of sterically hindered or acid-sensitive alcohols, which could be applicable here, is the Yamaguchi esterification. This reaction utilizes 2,4,6-trichlorobenzoyl chloride in the presence of a stoichiometric amount of a base, followed by the addition of the alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

A copper-catalyzed oxidative esterification of phenols using a cyano directing group has also been reported, which could be a potential route for the esterification of this compound. google.com This method involves the reaction of a phenol with an aldehyde in the presence of a copper catalyst and an oxidant. google.com

Table 1: Representative Esterification Reactions of Related Phenolic Compounds

Reactant 1Reactant 2ReagentsProduct TypeReference
SalicylanilideBenzaldehydeCu(OAc)₂, TBHP, DMSOEster google.com
2-Cyano phenolBenzaldehydeCu(OAc)₂, TBHP, DMSOEster google.com
Monoethyl fumaratetert-Butyl alcoholDicyclohexylcarbodiimide, 4-Dimethylaminopyridinetert-Butyl ethyl fumarate nih.gov

Etherification:

Etherification of the hydroxyl group in this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding sodium quinolinate salt. This salt is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The choice of solvent is crucial and is typically a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the S_N2 reaction.

The synthesis of 4-alkoxy-2-arylquinolines has been achieved through a sulfuric acid-promoted condensation cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents. oup.com While this is not a direct etherification of a pre-formed hydroxyquinoline, it represents a synthetic route to quinoline ethers. oup.com

Table 2: Examples of Etherification of Related Quinolines

Starting MaterialReagentsProductReference
2-(2-(trimethylsilyl)ethynyl)anilines, ArylaldehydesSulfuric acid, Alcohols (Methanol, Ethanol (B145695), Isopropanol)4-Alkoxy-2-arylquinolines oup.comacs.org
2-Amino-4-hydroxyquinolineLower alkyl ester of an arylsulfonic acid or Lower alkyl halide (as sodium salt)2-Amino-4-alkoxyquinoline cymitquimica.com

Metal Complexation and Chelating Properties

The 8-hydroxyquinoline (B1678124) scaffold is a well-known and potent chelating agent, capable of forming stable complexes with a wide array of metal ions. mdpi.com This chelating ability arises from the proximate arrangement of the hydroxyl group and the nitrogen atom of the quinoline ring, which act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. mdpi.com The hydroxyl group typically deprotonates to act as an anionic oxygen donor, while the nitrogen atom serves as a neutral donor.

For this compound, the fundamental chelating motif is the 2-hydroxyquinoline moiety. The nitrogen atom and the hydroxyl oxygen are positioned to act as a bidentate chelating ligand. The presence of the electron-withdrawing cyano group at the 4-position is expected to influence the electronic properties of the quinoline ring system and, consequently, its coordination chemistry. The cyano group's inductive effect can lower the pKa of the hydroxyl group, potentially affecting the pH range at which metal complexation occurs. Furthermore, the cyano group itself possesses a lone pair of electrons on the nitrogen atom and could potentially participate in further coordination or intermolecular interactions in the resulting metal complexes.

While specific studies on the metal complexes of this compound are limited, research on analogous compounds such as 8-hydroxyquinoline-2-carbonitrile (B1273046) demonstrates the strong chelating nature of cyano-substituted hydroxyquinolines. cymitquimica.com These compounds are recognized as valuable building blocks for preparing chelating agents. cymitquimica.com The resulting metal complexes of hydroxyquinoline derivatives often exhibit interesting photophysical properties, such as fluorescence, making them relevant for applications in chemical sensing and organic light-emitting diodes (OLEDs). mdpi.com

Table 3: Metal Complexation with Related Hydroxyquinoline Ligands

LigandMetal Ion(s)Resulting Complex TypePotential ApplicationsReference(s)
8-HydroxyquinolineCu²⁺, Zn²⁺, Fe³⁺, Al³⁺, etc.Bidentate metal complexesAntiviral, Anticancer, Fluorescent chemosensors, OLEDs mdpi.com
2-[2-(4-Cyanophenyl)ethenyl]-8-hydroxyquinolineZinc(II)Trinuclear zinc(II) complexRed light emission oup.com
5-Nitro-8-hydroxyquinoline, 5-Chloro-8-hydroxyquinolineZn(II), Al(III), Cu(II), Ru(II)Coordination compoundsAntibacterial, Antineoplastic nih.gov
2-Thiouracil and 8-hydroxyquinolineNi, Cu, MnMixed ligand complexesAntimicrobial, Antioxidant mdpi.com

Spectroscopic Characterization Methodologies and Advanced Analytical Techniques

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These frequencies are characteristic of particular functional groups.

The IR and Raman spectra of 4-Cyano-2-hydroxyquinoline are characterized by specific absorption bands corresponding to its key functional groups.

The stretching vibration of the cyano group (C≡N) typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. pressbooks.pub In a related cyanoquinoline derivative, this band was observed at 2229 cm⁻¹. acs.org The exact position of this band can be influenced by the electronic environment and conjugation within the molecule.

The hydroxyl group (O-H) gives rise to a broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. ucla.edu The stretching vibration of the aromatic C-H bonds is generally observed in the 3000-3100 cm⁻¹ region. vscht.cz The C=O stretching vibration of the quinolone tautomer is expected to be strong and appear in the range of 1650–1750 cm⁻¹. pressbooks.pub Aromatic C=C stretching vibrations typically result in bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. vscht.cz

Raman spectroscopy can also be used to identify these functional groups. The cyano group typically shows a strong and sharp Raman band in the 2200-2250 cm⁻¹ region. researchgate.net Raman spectroscopy can be particularly useful for studying the vibrational modes of the aromatic ring system.

Table 3: Characteristic IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H) Stretching 3200-3600 Strong, Broad
Aromatic C-H Stretching 3000-3100 Medium
Cyano (C≡N) Stretching 2200-2260 Medium, Sharp
Carbonyl (C=O) Stretching 1650-1750 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Substituent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For quinoline (B57606) derivatives, absorption in the UV-Vis region is primarily due to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the presence of various substituents.

In organic molecules, electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed. libretexts.org For aromatic systems like quinoline, these transitions often involve the π-electron system. youtube.com

The introduction of a cyano (-CN) group, a potent electron-withdrawing group, at the 4-position of the 2-hydroxyquinoline (B72897) scaffold significantly influences its electronic absorption spectrum. Electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. nih.gov

The cyano group, through its inductive and resonance effects, withdraws electron density from the quinoline ring system. This withdrawal of electrons can stabilize the energy levels of the molecule, leading to a reduction in the energy gap between the HOMO and LUMO. nih.gov A smaller energy gap requires less energy to induce an electronic transition, resulting in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or red shift. mdpi.com

Studies on similar quinoxaline-based polymers have shown that the incorporation of strong electron-withdrawing substituents like the cyano group can significantly affect the optical properties of the molecule. researchgate.netnih.govresearchgate.net This effect is attributed to the alteration of the electronic structure, which in turn impacts the energy of the electronic transitions. nih.gov

Table 1: Predicted Electronic Transitions in this compound

Type of TransitionInvolved OrbitalsExpected Wavelength Region
π → ππ bonding to π antibonding200-400 nm
n → πnon-bonding to π antibonding>300 nm

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the mass spectrometer, a molecule is ionized, often by electron impact (EI), to form a molecular ion (M+). chemguide.co.uk This molecular ion is energetically unstable and can fragment into smaller, charged species. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing a unique mass spectrum.

The fragmentation of quinoline and its derivatives is influenced by the stability of the resulting ions. nih.gov The presence of the cyano and hydroxyl groups on the this compound molecule will direct the fragmentation pathways. Common fragmentation patterns for quinoline alkaloids include the loss of small neutral molecules or radicals. nih.gov For instance, the loss of molecules like CO, HCN, or radicals such as H• or CN• can lead to the formation of characteristic fragment ions. The stability of the resulting carbocations plays a significant role in the fragmentation process, with more stable ions yielding more intense peaks in the mass spectrum. libretexts.org

Table 2: Potential Fragmentation Ions of this compound

m/z ValuePossible Fragment IonPotential Neutral Loss
170[C10H6N2O]+• (Molecular Ion)-
142[C9H6N2]+•CO
143[C9H5N2O]+H•
115[C8H5N]+HCN from [C9H5N2]+

X-ray Crystallography: High-Resolution Structural Determination

For a quinoline derivative, X-ray crystallography can confirm the planarity of the bicyclic aromatic system and determine the precise geometry of the substituent groups. helsinki.fi The crystal structure reveals how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. chemmethod.com In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the quinoline ring and the cyano group can act as hydrogen bond acceptors, influencing the crystal packing. mdpi.com

The structural data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, provide an unambiguous depiction of the molecule's structure. chemmethod.com

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105
Volume (ų)820
Z4

Computational Chemistry Investigations of 4 Cyano 2 Hydroxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and optimizing the geometry of molecules. ntnu.nonsf.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient method to predict various molecular properties. ntnu.no For 4-Cyano-2-hydroxyquinoline, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to determine the most stable molecular conformation by finding the minimum energy structure. arxiv.orgnih.gov This optimization is crucial as the geometric parameters, including bond lengths and angles, form the foundation for all other calculated properties. ntnu.noresearchgate.net

Theoretical Characterization of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculated values are then compared with experimental spectra to confirm the molecular structure. nih.govtsijournals.com For quinoline (B57606) derivatives, the chemical shifts are influenced by the electron distribution in the aromatic rings and the nature of the substituents. uncw.edu For instance, the presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group in this compound will significantly affect the shielding of the protons and carbons in the quinoline ring.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized molecular structure. researchgate.netorgchemboulder.com These calculations help in the assignment of the various vibrational modes, such as stretching and bending vibrations, observed in the experimental IR spectrum. orgchemboulder.com For this compound, key vibrational modes would include the O-H stretch, the C≡N stretch of the cyano group, and the various C-H and C=C stretching and bending modes of the quinoline ring. libretexts.org The calculated frequencies are often scaled to better match the experimental values due to the approximations inherent in the theoretical models.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.govnih.gov It provides information about the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in the UV-Vis spectrum. libretexts.org For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help to understand the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules with heteroatoms and conjugated systems. science.govup.ac.za

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netugm.ac.id The MEP map is plotted on the surface of the molecule, where different colors represent different electrostatic potential values. ugm.ac.id

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons, such as those around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are electron-deficient.

Green regions represent areas with neutral potential.

For this compound, the MEP analysis would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms adjacent to the electron-withdrawing cyano group might exhibit a positive potential, indicating them as possible sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. numberanalytics.comresearchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. ajchem-a.com

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of both an electron-donating group (-OH) and an electron-withdrawing group (-CN) would influence the energies of the HOMO and LUMO, and consequently the energy gap.

Global Reactivity Indices: Chemical Hardness, Softness, and Electrophilicity

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. ijsr.netscirp.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A harder molecule has a larger energy gap and is less reactive. researchgate.net

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η). It quantifies the ease of electron transfer. A softer molecule is more polarizable and more reactive. researchgate.net

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. ijsr.netresearchgate.net It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ is approximated as (E_HOMO + E_LUMO) / 2. A higher electrophilicity index indicates a better electrophile. researchgate.net

The following table provides a hypothetical representation of calculated global reactivity indices for this compound based on DFT calculations.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyE_HOMO--6.2
LUMO EnergyE_LUMO--1.8
Energy GapΔEE_LUMO - E_HOMO4.4
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.0
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.2
Chemical SoftnessS1 / η0.45
Electrophilicity Indexωμ² / (2η)3.64

This table is for illustrative purposes and the values are not from a specific study.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govmdpi.com This method is instrumental in drug discovery for understanding the binding mechanism and predicting the binding affinity between a ligand, such as this compound, and a biological target.

The process involves placing the ligand in the active site of the receptor and evaluating the different possible binding poses based on a scoring function. This function estimates the binding energy, with lower scores generally indicating a more favorable interaction. The interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on similar quinoline derivatives have explored their interactions with various enzymes and proteins. tjnpr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov

The development of a QSAR model involves several key steps: mdpi.com

Data Set Selection: A set of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

For this compound and its derivatives, a QSAR study could be employed to predict their potential biological activities, such as antibacterial or anticancer effects, based on calculated molecular descriptors. researchgate.net This approach can guide the synthesis of new derivatives with improved potency. nih.gov

Studies on Weak Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational chemistry provides a powerful lens for examining the non-covalent forces that govern the supramolecular architecture of crystalline solids. In the case of this compound, weak intermolecular interactions, particularly hydrogen bonding and π-π stacking, are predicted to be the dominant forces defining its crystal packing and solid-state properties. These interactions are crucial in fields ranging from materials science to medicinal chemistry, influencing everything from crystal morphology to interactions with biological targets. nih.govarxiv.orgresearchgate.net Investigations into related quinoline structures reveal a complex interplay of these forces, allowing for a detailed theoretical understanding of this compound's behavior. nih.govbohrium.com

Hydrogen Bonding

The molecular structure of this compound, which exists in a tautomeric equilibrium with its 2-quinolone form, features prominent hydrogen bond donors (the hydroxyl group, -OH) and acceptors (the quinoline nitrogen, the hydroxyl oxygen, and the nitrogen of the cyano group, -C≡N). researchgate.netfrontiersin.org

Conventional Hydrogen Bonds (O-H···O and O-H···N): The most significant hydrogen bonds are expected to involve the hydroxyl group. Crystal structures of similar hydroxyquinoline derivatives consistently show strong O-H···O and O-H···N hydrogen bonds that link molecules into one-dimensional chains or two-dimensional networks. bohrium.comresearchgate.net In this compound, the hydroxyl group can donate a proton to the nitrogen atom of the quinoline ring or the oxygen atom of a neighboring molecule, leading to the formation of robust supramolecular synthons. researchgate.net

Cyano Group Participation: The cyano group is a potent hydrogen bond acceptor. Computational and experimental studies on other cyano-containing aromatic molecules have detailed C-H···N≡C interactions. frontiersin.orgacs.org Specifically, the interaction between an acidic proton (like that from a hydroxyl group or even an activated C-H group) and the nitrogen of the cyano group is a significant organizing force in supramolecular assemblies. frontiersin.org

Table 1: Potential Hydrogen Bonding Interactions in this compound Crystal Lattice (Based on Analogous Structures)
Interaction TypeDonorAcceptorTypical Role in Crystal PackingReference
Strong Hydrogen Bond-OHN (quinoline)Formation of primary chains or dimers researchgate.net
Strong Hydrogen Bond-OHO (hydroxyl)Formation of 1D linear polymers or 2D networks bohrium.com
Weak Hydrogen Bond-OHN (cyano)Cross-linking of primary chains frontiersin.org
Weak Hydrogen BondC-H (aromatic)O (hydroxyl)Stabilization of 3D architecture nih.gov
Weak Hydrogen BondC-H (aromatic)N (cyano)Stabilization of 3D architecture acs.org

π-π Stacking Interactions

The planar, electron-rich aromatic system of the quinoline core is highly conducive to π-π stacking interactions. These non-covalent forces are fundamental to the structure of many aromatic compounds and are characterized by the face-to-face or offset stacking of aromatic rings. nih.govarxiv.org

In quinoline derivatives, π-π stacking often occurs between the quinoline ring of one molecule and the quinoline or an adjacent phenyl ring of another. nih.gov These interactions can lead to various arrangements, including:

Head-to-tail or slipped-stack packing: This arrangement minimizes electrostatic repulsion and is common in quinoline systems. nih.govacs.org Computational studies on related styryl-quinolines have identified π-stacked dimers where the styryl phenol (B47542) ring of one molecule interacts with the quinoline ring of another. nih.gov

Key parameters used to characterize π-π stacking are the centroid-to-centroid distance (the distance between the geometric centers of the stacked rings) and the perpendicular distance between the ring planes. nih.gov Studies on related systems report centroid-to-centroid distances in the range of 3.59–3.73 Å. nih.gov The presence of the electron-withdrawing cyano group can influence the electronic distribution of the π-system, potentially strengthening these stacking interactions. Computational methods like PIXEL and Crystal Explorer can be used to dissect these interaction energies into their constituent electrostatic, polarization, dispersion, and repulsion components, offering deep insight into the forces driving crystal formation. soton.ac.uk

Table 2: Typical π-π Stacking Parameters in Related Aromatic Systems
ParameterDescriptionTypical Value Range (Å)Reference
Centroid-to-Centroid DistanceDistance between the geometric centers of two interacting aromatic rings.3.5 - 3.8 Å nih.gov
Perpendicular DistanceThe vertical distance between the planes of two parallel aromatic rings.3.4 - 3.5 Å nih.gov
Inter-ring Distance (Slipped)Closest distance between atoms of two interacting rings in a slipped configuration.~3.4 Å researchgate.net

The interplay between robust hydrogen bonding and pervasive π-π stacking is what ultimately dictates the three-dimensional supramolecular architecture of this compound. researchgate.net While hydrogen bonds often form the primary structural framework, such as chains or sheets, π-π stacking interactions frequently organize these frameworks into a stable, three-dimensional crystal lattice. researchgate.netbohrium.com

Structure Activity Relationship Sar Studies of 4 Cyano 2 Hydroxyquinoline Derivatives

Impact of Cyano Group Position and Substitution on Biological Activity

The cyano (-C≡N) group is a critical pharmacophore in many biologically active molecules, and its position on the quinoline (B57606) ring of 4-Cyano-2-hydroxyquinoline derivatives significantly influences their activity. nih.gov The strong electron-withdrawing nature of the cyano group can modulate the electronic properties of the entire heterocyclic system, affecting how the molecule interacts with biological targets.

Research has shown that the placement of the cyano group is a determining factor for the biological profile of quinoline-based compounds. nih.gov For instance, in a series of quinoline derivatives developed as phosphodiesterase 5 (PDE5) inhibitors for potential Alzheimer's disease treatment, maintaining the cyano group at the C-7 position was found to be important for both potency and selectivity. nih.gov

Studies on other classes of quinoline derivatives have also highlighted the importance of the cyano group. For example, in a series of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, the presence of the cyano group was integral to their structure and evaluated for anticancer activity. bohrium.com Similarly, the introduction of a cyano group in quinoline-3-carbonitrile derivatives was found to be more potent than other heterocyclic moieties in antimicrobial assays. medcraveonline.com The choice to incorporate cyano groups is often based on observations that this functional group is important for the anticancer activity of various bioactive molecules. nih.gov

The following table summarizes the observed impact of cyano group positioning on the biological activity of different quinoline derivatives:

Compound Series Cyano Group Position Impact on Biological Activity Reference
PDE5 InhibitorsC-7Important for potency and selectivity. nih.gov
Pyrrolo[1,2-a]quinoline derivativesPyrrole ringConsidered important for anticancer activity. nih.gov
Quinoline-3-carbonitrile derivativesC-3Showed higher potency in antimicrobial studies compared to other moieties. medcraveonline.com
5,7-dicyano-8-hydroxyquinolineC-5, C-7Induced apoptosis in cancer cell lines and inhibited human DNA topoisomerase I. nih.gov

Role of Hydroxyl Group in Biological Interactions and Chelation

The hydroxyl (-OH) group at the 2-position of the this compound core plays a pivotal role in the molecule's biological activity, primarily through its ability to form hydrogen bonds and chelate metal ions. The tautomeric equilibrium between the 2-hydroxyquinoline (B72897) and its 2-quinolone form is a key characteristic of this scaffold. rsc.org

The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of target proteins. nih.gov This hydrogen bonding capability is often crucial for the binding affinity and specificity of the compound. For instance, in the context of 4-hydroxyquinolines as inhibitors of p300/CBP histone acetyltransferases, the hydroxyl group is implicated in their pro-apoptotic cytodifferentiation properties. orientjchem.org

Furthermore, the proximity of the hydroxyl group to the quinoline ring's nitrogen atom in related hydroxyquinolines, such as 8-hydroxyquinoline (B1678124), creates a bidentate chelation site for various metal ions. mdpi.com This chelation can be a mechanism of action for some of their biological effects, including antimicrobial and anticancer activities, by disrupting metal homeostasis in cells. While the primary focus here is on 2-hydroxyquinoline, the principles of metal chelation by hydroxyquinolines are well-established. mdpi.com The hydroxyl group's acidity, influenced by other substituents like a nitro group, can also enhance solubility in certain conditions and affect its interaction with biological macromolecules.

The significance of the hydroxyl group is further underscored in SAR studies where its modification or replacement leads to significant changes in biological activity. For example, methylation of the hydroxyl group in some quinolinone derivatives alters their chemical reactivity and potential biological interactions. rsc.org

Influence of Quinoline Ring Substitution Patterns on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by altering the substitution patterns on the quinoline ring. SAR studies have consistently shown that the nature, position, and steric and electronic properties of substituents are critical determinants of biological activity. medcraveonline.comorientjchem.org

In the development of PDE5 inhibitors, modifications at the C-8 position of the quinoline ring were explored to evaluate the influence of various substituents on activity. nih.gov This highlights how specific positions on the quinoline scaffold can be targeted for optimization. Similarly, for other quinoline-based compounds, substitutions at positions C-2 and C-3 have been found to be more effective against certain cancer cell lines than substitutions at C-4 and C-8. orientjchem.org

The introduction of halogen atoms, such as chlorine or fluorine, is a common strategy to enhance activity. For example, in some quinoline series, 6-chloro analogues were found to be the most active. mdpi.com The presence of a fluorine atom at the C-6 position has been shown to significantly enhance antibacterial activity. orientjchem.org Electron-withdrawing groups, in general, have been noted to increase the potency of certain quinoline derivatives. researchgate.net

The following table provides examples of how different substitution patterns on the quinoline ring affect biological activity:

Position of Substitution Substituent Type Observed Effect Reference
C-3Carboxylic acid groupCrucial for inhibitory activity against IGF receptors. orientjchem.org
C-6Methyl groupInfluenced anticancer activity in imidazole-quinoline hybrids. doi.org
C-6Halogen (e.g., Chlorine)Often leads to the most active compounds in a series. mdpi.com
C-7Methyl groupImportant for potent activity against IGF-1R. orientjchem.org
C-8Hydroxymethyl groupImportant for PDE5 potency and selectivity. nih.gov
C-5 and C-7Bromine atomsDemonstrated significant inhibition of cancer cell proliferation. nih.gov

Modifications to Enhance Bioavailability and Reduce Off-Target Effects

Beyond potency and selectivity, a key challenge in drug development is achieving favorable pharmacokinetic properties, including good bioavailability and minimal off-target effects. Modifications to the core structure of this compound are often necessary to address these aspects.

One common strategy to enhance bioavailability is to improve the solubility of the compound. This can be achieved by introducing polar functional groups or by creating prodrugs. For example, the introduction of a sugar moiety to an 8-hydroxyquinoline scaffold was used to enhance both solubility and bioavailability. mdpi.com Another approach involves the use of lipid emulsions for highly lipophilic derivatives to improve their delivery. nih.gov

Reducing off-target effects is crucial for improving the safety profile of a drug candidate. This is often achieved by designing more selective inhibitors. For instance, by modifying the C-8 position of a quinoline-based PDE5 inhibitor, researchers aimed to improve selectivity and thereby reduce potential side effects. nih.gov The introduction of specific substituents can also block metabolic pathways that lead to toxic metabolites. For example, modifications to the diamine part of chloroquine (B1663885) have been explored to alter its metabolism. nih.gov

The following table outlines some modifications aimed at improving bioavailability and reducing off-target effects:

Modification Strategy Example Desired Outcome Reference
Increased LipophilicityAcylation with fatty acidsSuitability for lipid emulsions nih.gov
Enhanced SolubilityAddition of a sugar moietyImproved bioavailability and solubility mdpi.com
Altered MetabolismModification of side chainsChange in metabolic products nih.gov
Improved SelectivitySubstitution at specific ring positionsReduced off-target effects nih.gov

Computational SAR Studies and Predictive Modeling

In modern drug discovery, computational methods play an increasingly important role in understanding SAR and predicting the activity of new compounds. uni-bonn.de These in silico techniques can significantly accelerate the drug development process by prioritizing the synthesis of the most promising candidates.

Molecular docking is a widely used computational method to predict the binding mode and affinity of a ligand to its target protein. For example, molecular docking studies have been used to understand the interaction of quinoline derivatives with targets like tubulin and βVal236, revealing key interactions such as hydrogen bonds and hydrophobic interactions. nih.govdoi.org

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By using quantum chemistry indices as descriptor parameters, researchers have developed QSAR equations suggesting that the activity of certain quinoline derivatives increases with the presence of electron-withdrawing substituents. researchgate.net

Predictive modeling can also be used to assess pharmacokinetic properties and potential toxicity. For instance, computational tools can predict the site of metabolism, which is critical for designing compounds with improved metabolic stability. nih.gov The use of a "SAR matrix" (SARM) has been proposed to explore virtual compounds and navigate multi-target spaces, aiding in the design of compounds with desired activity and selectivity profiles. uni-bonn.de These computational approaches, when used in conjunction with experimental studies, provide a comprehensive understanding of the SAR of this compound derivatives and guide the design of new, more effective therapeutic agents.

Advanced Applications in Medicinal Chemistry Research

Enzyme Inhibition Studies

Research into the enzyme inhibition properties of the 2-hydroxyquinoline (B72897) scaffold is varied. However, direct studies on the 4-cyano derivative are not extensively documented. The following subsections detail findings for related analogues.

Acetylcholinesterase (AChE) and Monoamine Oxidase Type B (MAO-B) Inhibition for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes is a critical approach in the research of therapies for neurodegenerative conditions like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition: While the broader quinoline (B57606) class is known for AChE inhibition, specific data for 4-Cyano-2-hydroxyquinoline is scarce. nih.gov Studies have shown that other derivatives, such as 2-aryl-quinoline-4-carboxylic acids, can be effective inhibitors of AChE. researchgate.net This suggests that the quinoline nucleus is a viable scaffold for AChE-inhibiting compounds. nih.govnih.gov

Monoamine Oxidase (MAO-B) Inhibition: In many standard laboratory assays, MAO activity is measured via the oxidation of a substrate called kynuramine, which produces the fluorescent molecule 4-hydroxyquinoline (B1666331). nih.govnih.govmdpi.com In this context, 4-hydroxyquinoline is a reaction product used for detection rather than the active inhibitor itself. Some quinoline isomers, like 8-bromo-6-cyanoquinoline, have been noted in broader screenings for antiproliferative activity, but detailed MAO-B inhibition data for the specific this compound compound is not readily available. nih.gov

α-Glucosidase and α-Amylase Inhibition for Antidiabetic Potential

Inhibiting digestive enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.com

α-Glucosidase Inhibition: The parent compound, 2-hydroxyquinoline, has been identified as a potent inhibitor of both α-glucosidase and α-amylase, with reported IC₅₀ values of 64.4 µg/mL and 130.5 µg/mL, respectively. glpbio.comresearchgate.net Furthermore, derivatives such as 4-hydroxyquinolinone-hydrazones have shown good inhibitory activity against α-glucosidase. nih.gov However, one study explicitly noted that there were no reports on 4-hydroxyquinolin-2(1H)-one (the tautomeric form of 2-hydroxyquinoline) itself as an α-glucosidase inhibitor, indicating a gap in research for this specific scaffold, including its 4-cyano variant. nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in inflammatory pathways and have been targeted in various diseases. While some quinoline derivatives have been investigated as LOX inhibitors, the focus has often been on the 8-hydroxyquinoline (B1678124) isomer or other complex structures. google.comnih.gov For instance, 2-n-heptyl-4-hydroxyquinoline-N-oxide was identified as a selective inhibitor of 5-lipoxygenase, but this compound differs significantly from this compound. capes.gov.br

Topoisomerase Inhibition

Topoisomerase enzymes are vital for DNA replication and are a key target for anticancer drugs. nih.govdiva-portal.org Research has shown that the related compound, 2-hydroxyquinoline-4-carboxylic acid, can function as an inhibitor of DNA topoisomerase IIα and IIβ. This finding points to the potential of the 2-hydroxyquinoline-4-substituted scaffold in this area, although direct evidence for the 4-cyano derivative is absent from the reviewed literature.

Anticancer Research and Mechanisms

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. ekb.eg Various derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

Research has demonstrated that derivatives featuring a carboxamide group at the C4 position, namely N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides , exhibit potent anticancer activity, particularly against prostate cancer cell lines like PC-3. researchgate.net Some of these compounds showed IC₅₀ values below 0.075 µM. researchgate.net The proposed mechanism for these related compounds involves the inhibition of human germ cell alkaline phosphatase (hGC-ALP). researchgate.net

Additionally, the carboxylic acid analogue, 2-hydroxyquinoline-4-carboxylic acid , has been used as an intermediate in the synthesis of derivatives showing significant inhibitory effects against cancer cell lines such as H460 (lung) and MKN-45 (gastric). However, specific studies detailing the anticancer mechanisms and activity of this compound itself are not widely available.

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. Studies have shown that quinoline derivatives containing cyano groups exhibit effective inhibition against colon, cervical, lung, and breast cancer cell lines. researchgate.net For instance, certain 4-hydroxyquinoline derivatives have shown selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells. nih.gov

One study highlighted that the 5,7-dibromo-8-hydroxyquinoline derivative (MC-5-2) showed the highest cytotoxicity against MDA-MB-231 breast cancer cells. researchgate.net Another research effort synthesized various 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles and identified several derivatives with high antiproliferative activities against a panel of eight human tumor cell lines. uni-bayreuth.de Specifically, compounds with methoxyphenyl and fluorinated phenyl residues showed promise. uni-bayreuth.de

Metal complexes of quinoline derivatives have also been investigated for their anticancer potential. A palladium(II) complex demonstrated potent cytotoxic activity against MCF-7, HepG2, and A549 cancer cell lines, with IC50 values of 1.18, 4.74, and 5.22 μg/mL, respectively. mdpi.com This complex showed poor cytotoxicity against normal WISH cells, indicating a degree of selectivity. mdpi.com Similarly, vanadium and nickel complexes of a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline showed low IC50 values (<10 μM) against human melanoma (A375) and colon cancer (HCT-116) cells. mdpi.com

The following table summarizes the cytotoxic activity of some this compound derivatives and related compounds on various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
Quinoline derivatives with cyano groupsColon, cervical, lung, breast cancerEffective inhibition researchgate.net
4-Hydroxyquinoline derivativesDoxorubicin-resistant colon adenocarcinomaSelective toxicity nih.gov
5,7-dibromo-8-hydroxyquinoline (MC-5-2)MDA-MB-231 (breast cancer)Highest cytotoxicity researchgate.net
2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrilesPanel of 8 human tumor cell linesHigh antiproliferative activities uni-bayreuth.de
Palladium(II) complexMCF-7, HepG2, A549Potent cytotoxic activity (IC50: 1.18, 4.74, 5.22 μg/mL) mdpi.com
Vanadium and Nickel complexesA375 (melanoma), HCT-116 (colon cancer)Low IC50 values (<10 μM) mdpi.com
Thienoquinoline carboxamide–chalcone (B49325) derivative (Compound 22)HT-29, Paca-2, H-460, Panc-1Significant antiproliferative activities (IC50: 1.0, 0.9, 0.9, 1.2 μM) rsc.org
Amide linked chalcone derivative (Compound 44)MCF-7, HepG2Highest anticancer activity among tested compounds rsc.org

Mechanisms of Action: DNA Binding, Apoptosis Induction, Cell Cycle Arrest

The anticancer effects of this compound derivatives are mediated through various mechanisms, including DNA binding, induction of apoptosis, and cell cycle arrest.

DNA Binding: While direct evidence for DNA binding of this compound itself is limited in the provided search results, quinoline derivatives are known to act as DNA gyrase inhibitors. nih.gov

Apoptosis Induction: Several studies have demonstrated the ability of quinoline derivatives to induce apoptosis in cancer cells. For example, 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines were found to induce apoptosis in NB4 and MKN-45 cells. nih.gov This process was associated with increased production of reactive oxygen species (ROS), an elevated Bax/Bcl-2 ratio, cleavage of procaspase-3, and release of cytochrome c into the cytosol. nih.gov A novel quinazolinone derivative was also shown to induce cytochrome c-dependent apoptosis in human leukemia MOLT-4 cells. nih.gov Furthermore, newly synthesized quinoline derivatives exhibited dose-dependent apoptotic effects against breast cancer cells. researchgate.net Some 8-hydroxyquinoline derivatives have been shown to induce apoptosis in MCF-7 cells in a dose and time-dependent manner. grafiati.com

Cell Cycle Arrest: Derivatives of this compound can also exert their cytotoxic effects by arresting the cell cycle. For instance, 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were found to cause G2/M cell cycle arrest in 518A2 melanoma cells. uni-bayreuth.de Another study on a thienoquinoline derivative showed that it induced cell cycle arrest at the G2/M phase. rsc.org Similarly, a nickel complex of a Schiff base derived from 8-hydroxyquinoline induced cell cycle arrest in the S phase in CT-26 cells, while a ruthenium complex caused this effect in both CT-26 and HCT-116 colon cancer cell lines. mdpi.com Certain 8-hydroxyquinoline derivatives have been observed to arrest the cell cycle at the G1 checkpoint in MCF-7 cells. grafiati.com

Antimicrobial Activity: Antibacterial and Antifungal Potential

This compound and its derivatives have demonstrated significant antimicrobial properties, exhibiting both antibacterial and antifungal activities.

Antibacterial Activity: Quinoline derivatives have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comrhhz.netnih.gov For instance, 8-hydroxyquinoline (8HQ) and its derivatives have shown potent inhibitory activity against Gram-positive bacteria such as S. aureus, S. epidermidis, and B. subtilis. nih.gov Certain halogenated 8HQ derivatives displayed high antigrowth activity against Gram-negative bacteria. nih.gov The antibacterial action of some quinolines is attributed to their ability to alter the permeability of the bacterial cell membrane due to their lipophilicity. nih.gov

Antifungal Activity: The antifungal potential of quinoline derivatives is also well-documented. nih.gov They have been shown to be effective against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govfrontiersin.org Some derivatives have exhibited excellent antifungal outcomes compared to standard reference drugs. nanobioletters.comresearchgate.net For example, long-chain 4-aminoquinoline (B48711) derivatives have been identified as anti-virulence agents that inhibit the filamentation of Candida albicans, a key virulence factor. nih.gov Some novel sulfoximine (B86345) derivatives containing a cyanoguanidine moiety have shown excellent antifungal activities against several agricultural fungi. acs.org

The following table presents a summary of the antimicrobial activity of some this compound derivatives and related compounds.

Compound/DerivativeMicrobial Strain(s)Observed EffectReference(s)
8-Hydroxyquinoline (8HQ) and its derivativesGram-positive bacteria (S. aureus, S. epidermidis, B. subtilis)Potent inhibitory activity nih.gov
Halogenated 8HQ derivativesGram-negative bacteriaHigh antigrowth activity nih.gov
Long-chain 4-aminoquinolinesCandida albicansInhibition of filamentation nih.gov
Novel sulfoximine derivatives with cyanoguanidineSclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici, Botrytis cinerea, Rhizoctonia solani, Pyricularia griseaExcellent antifungal activities acs.org
2-Amino-3-cyano-4H-chromene derivativesS. aureus, E. coli, C. albicans, F. oxysporumGood antibacterial and excellent antifungal results nanobioletters.com

Neuroprotective and Anti-inflammatory Properties

In addition to their anticancer and antimicrobial activities, derivatives of this compound have shown potential as neuroprotective and anti-inflammatory agents.

Neuroprotective Properties: 4-Hydroxyquinoline-2-carboxylic acid hydrate (B1144303) has been identified as a neuroprotective agent effective in the treatment of neurodegenerative diseases. biosynth.com It has been shown to have neuroprotective effects against neurotoxicity induced by kynurenic acid. biosynth.com Research has also indicated that 4-methyl-2-oxo-1,2-dihydroquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative conditions like Alzheimer's and Parkinson's diseases. Furthermore, 8-hydroxyquinoline derivatives are known to possess neuroprotective properties. nih.gov

Anti-inflammatory Properties: Several 2-hydroxyquinoline derivatives have demonstrated good to moderate anti-inflammatory activity. researchgate.net In one study, some derivatives exhibited enhanced activity compared to the standard drug ibuprofen. researchgate.net The pyranoquinoline moiety, a common structural motif in many biologically active alkaloids, is associated with anti-inflammatory activities. bohrium.com

Antiviral Applications (e.g., HIV, Hepatitis)

The antiviral potential of quinoline derivatives has been explored, with some compounds showing activity against viruses such as HIV. researchgate.net

Some quinoline derivatives have been described as competitive inhibitors of HIV integrase binding to DNA, thereby blocking the 3'-processing activity of the enzyme. google.com Research has also indicated that certain 8-hydroxyquinoline derivatives can act as anti-HIV agents. mdpi.com While specific studies on the activity of this compound against the hepatitis virus were not prominent in the search results, the broad antiviral potential of the quinoline scaffold suggests this could be a future area of investigation.

Drug Repurposing Strategies and Clinical Translation Challenges

Drug Repurposing Strategies: The diverse biological activities of quinoline derivatives make them attractive candidates for drug repurposing. nih.gov For instance, established quinoline-based drugs with known safety profiles could be investigated for new therapeutic applications, potentially accelerating the drug development process.

Clinical Translation Challenges: Despite the promising preclinical data, the clinical translation of novel compounds like this compound derivatives faces several hurdles. These challenges include:

Formulation Complexity: The development of stable and effective drug delivery systems can be complex and costly. nih.gov

Scalability and Manufacturing: Ensuring consistent quality and reproducibility during large-scale manufacturing can be difficult. nih.gov

Safety and Toxicology: Thorough toxicological studies are essential to ensure the safety of new compounds in humans. nih.govnih.gov Unexpected toxicities can arise from the nanoparticle delivery systems or the excipients used. nih.gov

Patient Variability: Differences in patient populations can affect the efficacy and safety of a new drug, making clinical trial design and interpretation challenging. nih.gov

Multi-Target Ligand Design and Polypharmacology

The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is an emerging strategy in drug discovery. The diverse biological activities of this compound derivatives suggest their potential as multi-target ligands. For example, a single quinoline derivative might exhibit both anticancer and anti-inflammatory properties by modulating multiple signaling pathways. This approach could lead to the development of more effective therapies for complex diseases.

Emerging Applications in Materials Science

Utility in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The development of efficient and stable materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. nih.gov Quinoline (B57606) derivatives, in general, have been investigated for their roles in optoelectronic devices. researchgate.net Metal-quinoline (MQ) organic complexes, for instance, are utilized in organic optoelectronic devices due to their favorable work function, good electrical conductivity, and excellent charge carrier mobility. mdpi.com These properties make them suitable for enhancing charge transport and as emitters in OLEDs. mdpi.com Specifically, the introduction of a cyano group can influence the electronic properties of the molecule, potentially improving the performance of OLEDs. google.com

The fluorescence of metal-quinolines is a key characteristic that makes them an important class of electroluminescent and electron transport materials. mdpi.com The nature of the metal ion attached to the quinoline structure can affect the stability, evaporability, and emission color. mdpi.com For instance, complexes with zinc (ZnQ2) have been used to improve electron transport properties in OLEDs due to the π–π overlap of their molecular orbitals. mdpi.com While direct research on 4-cyano-2-hydroxyquinoline in commercial OLEDs is not extensively documented in the provided results, the foundational properties of related quinoline compounds underscore its potential. The cyano group, being an electron-withdrawing group, can modify the energy levels (HOMO/LUMO) of the molecule, which is a critical factor in designing efficient charge-transporting and emissive layers in OLEDs. mdpi.comgoogle.com

Research into organic near-infrared (NIR) optoelectronic materials has also highlighted the use of donor-acceptor type fluorophores, where cyano-containing compounds could play a role as acceptor units. spiedigitallibrary.org The design of such molecules is central to achieving efficient emission in the NIR spectrum, which has applications in various fields. spiedigitallibrary.org

Corrosion Inhibition Studies

Recent studies have highlighted the potential of quinoline derivatives as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. researchgate.netresearchgate.netimist.ma The mechanism of inhibition is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netbohrium.com This adsorption is influenced by the physicochemical properties of the inhibitor molecule, such as the presence of functional groups, aromaticity, and electron density at the donor atoms. researchgate.net

The presence of nitrogen and oxygen atoms, along with the π-electrons in the quinoline ring, allows these molecules to adsorb strongly onto the metal surface. researchgate.net The cyano group in this compound can further enhance this adsorption through its electron-withdrawing nature and the presence of a triple bond, which can interact with the vacant d-orbitals of the metal.

Several studies on related hydroxyquinoline derivatives have demonstrated significant corrosion inhibition efficiencies. For example, two newly synthesized 8-hydroxyquinoline (B1678124) carbonitrile derivatives, 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-H) and 2-amino-4-(4-methoxyphenyl)-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-OCH3), showed maximum inhibition efficiencies of 92% and 79.1%, respectively, for mild steel in 1 M HCl. researchgate.net These compounds were found to be mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these inhibitors was found to obey the Langmuir isotherm model. researchgate.net

The table below summarizes the inhibition efficiency of some quinoline derivatives.

CompoundConcentration (M)Inhibition Efficiency (%)MetalCorrosive Medium
2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-H)10⁻³92Mild Steel1 M HCl
2-amino-4-(4-methoxyphenyl)-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-OCH3)10⁻³79.1Mild Steel1 M HCl

These findings suggest that this compound, with its similar structural features, holds promise as a corrosion inhibitor. The development of "smart" inhibitor systems, where the inhibitor is released in response to a specific trigger like a change in pH, is also an active area of research. rsc.org

Potential as Luminescent Materials and Optical Brighteners

The inherent fluorescence of many quinoline derivatives makes them attractive candidates for use as luminescent materials and optical brighteners. researchgate.net Luminescent materials have a wide range of applications, including in sensors and imaging. researchgate.netnih.gov Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, making materials appear whiter and brighter. raytopoba.com

Derivatives of 4-hydroxyquinolin-2-one have been noted for their potential as optical brighteners and luminophores. researchgate.net The introduction of a cyano group can significantly influence the photophysical properties of a molecule. For instance, a study on 4-cyano and 4-formyl melatonin (B1676174) derivatives showed that these compounds exhibit red-shifted absorption and emission spectra compared to the parent molecule. nih.gov Specifically, 4-cyano melatonin fluoresced in the visible region around 410 nm. nih.gov This demonstrates the role of the cyano group in tuning the luminescent properties.

In the context of optical brighteners, various compounds containing cyano groups are used commercially. For example, 1,4-Bis(2-cyanostyryl)benzene is a known fluorescent brightener. alfa-chemistry.comperformanceadditives.us While the direct application of this compound as an optical brightener is not detailed in the provided search results, its structural similarity to other luminescent quinolines and the presence of the fluorescence-modifying cyano group suggest its potential in this area. acs.orgnju.edu.cn

The table below lists some related compounds and their applications.

Compound NameCAS NumberApplication
1,4-Bis(2-cyanostyryl)benzene13001-39-3Fluorescent Brightener
2,5'-Bis[2-(5-tert-butyl-2-benzoxazolyl)thiophene]7128-64-5Optical Brightener
2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis-benzenesulfonic acid disodium (B8443419) salt27344-41-8Optical Brightener

Green Chemistry Approaches in Quinoline Synthesis

Sustainable Synthetic Methodologies for Quinoline (B57606) Derivatives

The development of sustainable synthetic routes to quinoline derivatives is a key focus of green chemistry. benthamdirect.com These methods aim to reduce waste, energy consumption, and the use of toxic substances. benthamdirect.comresearchgate.net

Microwave-Assisted Synthesis (MAS)

A notable example is the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate, which was achieved using microwave irradiation in the presence of a bismuth chloride (BiCl3) catalyst. nih.gov This method offers the advantages of using a non-toxic and inexpensive catalyst, resulting in moderate to good yields (51–71%). nih.gov Another study reported the synthesis of quinoline-fused 1,4-benzodiazepines with excellent yields (92–97%) under microwave conditions, a significant improvement over conventional heating methods (62–65% yield). rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives
DerivativeConventional Method YieldMicrowave-Assisted YieldReaction Time (Microwave)Reference
Quinoline-fused 1,4-benzodiazepines62-65%92-97%Not specified rsc.org
8-hydroxyquinolines34%72%Not specified rsc.org
Quinolin-4-ylmethoxychromen-4-onesLower Yield80-95%4 min rsc.org
2,4-dichloroquinolinesNot applicableGood yields50 s asianpubs.org
4-hydroxy-2-quinolone analoguesNot applicable51-71%Not specified nih.gov

Solvent-Free and Aqueous Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. benthamdirect.com To this end, solvent-free and aqueous reaction conditions have been explored for the synthesis of quinoline derivatives. benthamdirect.comtandfonline.com

Solvent-free reactions, often conducted under microwave irradiation, offer numerous benefits, including reduced waste, lower costs, and simplified work-up procedures. researchgate.netias.ac.in One such example is the one-pot synthesis of quinaldine (B1664567) derivatives from anilines and acetaldehyde (B116499) on the surface of neutral alumina (B75360) impregnated with hydrochloric acid, which proceeds efficiently under microwave irradiation without any solvent. ias.ac.in This method is advantageous due to the use of a cheap and readily available acid, high yields, and short reaction times. ias.ac.in

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com The use of aqueous media in quinoline synthesis is highly desirable for environmental and safety reasons. tandfonline.com For instance, the synthesis of indeno[1,2-b]quinolinone derivatives has been achieved in excellent yields (95-98%) in aqueous media using recyclable titanium dioxide nanoparticles as a catalyst. tandfonline.com Similarly, pyrimido[4,5-b]quinolines have been synthesized in high yields (>90%) in water using a recyclable zinc oxide nanocatalyst. tandfonline.com

Use of Green Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents)

In the quest for greener alternatives to conventional organic solvents, ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention. sioc-journal.cnacademie-sciences.fr These solvents possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive for a variety of chemical transformations, including quinoline synthesis. researchgate.net

Ionic liquids are salts with melting points below 100 °C and are composed of organic cations and various anions. researchgate.net They can act as both solvents and catalysts in chemical reactions. rsc.org While initially hailed as "green" solvents due to their low volatility, concerns about their toxicity and biodegradability have led to the development of more environmentally friendly ILs. sioc-journal.cnresearchgate.net

Deep eutectic solvents (DESs) are mixtures of two or more solid components that, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. sioc-journal.cnugr.es DESs are often prepared from readily available and biodegradable components like choline (B1196258) chloride and sugars, making them a more sustainable option than many ionic liquids. sioc-journal.cnresearchgate.net Natural deep eutectic solvents (NADESs), derived from primary metabolites found in organisms, are particularly promising due to their low toxicity and high biodegradability. academie-sciences.fr The use of DESs as solvents and catalysts in organic synthesis is a rapidly growing field of research. sioc-journal.cn

Catalysis with Recyclable and Environmentally Friendly Catalysts (e.g., Nanoparticles, Organocatalysts)

The development of recyclable and environmentally friendly catalysts is a cornerstone of green chemistry. acs.org In quinoline synthesis, this includes the use of nanoparticles and organocatalysts, which offer several advantages over traditional catalysts. researchgate.netrsc.org

Nanoparticles have a high surface-area-to-volume ratio, which often translates to higher catalytic activity. researchgate.net Magnetic nanoparticles, in particular, are gaining traction because they can be easily separated from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse. researchgate.netresearchgate.net For example, arginine-coupled magnetic nanoparticles have been successfully used as a recyclable organocatalyst for the synthesis of various quinoline derivatives in good to excellent yields. researchgate.net Similarly, zinc cations supported on carrageenan magnetic nanoparticles have been employed for the one-pot synthesis of quinolines with high yields (52-95%). researchgate.net Other examples include the use of nano cobalt ferrite (B1171679) and zirconia supported on ferrite magnetic nanoparticles. tubitak.gov.trscirp.org

Organocatalysts are small organic molecules that can catalyze chemical reactions. rsc.org Their use is considered a significant advancement in green chemistry because they are generally non-toxic, insensitive to moisture and oxygen, and readily available at a low cost. rsc.org L-proline, a naturally occurring amino acid, has been shown to be an efficient organocatalyst for the Knoevenagel condensation to produce quinoline derivatives. benthamdirect.com The use of organocatalysts avoids the issues associated with heavy metal contamination often encountered with metal-based catalysts. rsc.org

Table 2: Examples of Recyclable and Environmentally Friendly Catalysts in Quinoline Synthesis
CatalystTypeApplicationKey AdvantagesReference(s)
Fe3O4@arginineMagnetic Nanoparticle/OrganocatalystSynthesis of various quinoline derivativesRecyclable, compatible with various functional groups researchgate.net
Zn2+/ƛ-carrageenan/Fe3O4Magnetic NanoparticleOne-pot synthesis of quinolinesRecyclable, mild reaction conditions, high yields researchgate.net
Nano Cobalt FerriteMagnetic NanoparticleSynthesis of pyranoquinoline derivativesRecyclable, efficient under microwave irradiation scirp.org
ZrO2/Fe3O4-MNPsMagnetic NanoparticleFriedlander quinoline synthesisRecyclable, short reaction times, excellent yields tubitak.gov.tr
L-prolineOrganocatalystKnoevenagel condensation for quinoline synthesisEfficient, green catalyst benthamdirect.com
Choline hydroxideOrganocatalystIntramolecular cyclization for 4-aminoquinoline-2-onesBiodegradable, recyclable, high yields rsc.orgresearchgate.net
Titanium dioxide nanoparticlesNanoparticleSynthesis of indeno[1,2-b]quinolinone derivativesRecyclable, effective in aqueous media tandfonline.com
Zinc Oxide nanocatalystNanoparticleSynthesis of pyrimido[4,5-b]quinolinesRecyclable, effective in aqueous media tandfonline.com

Environmental and Economic Benefits of Green Synthesis

The adoption of green synthesis methodologies for quinoline derivatives offers substantial environmental and economic advantages. ijpsjournal.comacs.org Environmentally, these approaches contribute to the reduction of hazardous waste and pollution by minimizing the use of toxic solvents and reagents. benthamdirect.com The principles of atom economy are also central, aiming to maximize the incorporation of starting materials into the final product, thereby generating less waste. ijpsjournal.com Energy-efficient techniques like microwave-assisted synthesis further reduce the carbon footprint of chemical production. researchgate.net

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of new synthetic methodologies for 4-cyano-2-hydroxyquinoline is paramount. Future research should focus on creating pathways that are not only high-yielding but also environmentally benign and cost-effective. Key areas of interest include the exploration of one-pot multicomponent reactions, which can simplify synthetic procedures and reduce waste. Furthermore, the use of novel catalysts, such as nanomaterials or biocatalysts, could offer improved selectivity and milder reaction conditions. A significant challenge lies in achieving regioselectivity and stereoselectivity, particularly when synthesizing chiral derivatives of the core structure. Overcoming these hurdles will be crucial for producing enantiomerically pure compounds for pharmacological evaluation.

Deeper Exploration of Structure-Activity-Toxicity Relationships

A thorough understanding of the structure-activity relationships (SAR) and structure-toxicity relationships (STR) is fundamental for the rational design of new this compound-based therapeutic agents. While preliminary studies have identified key structural motifs responsible for certain biological activities, a more comprehensive exploration is needed. This involves synthesizing a diverse library of analogues with systematic modifications to the quinoline (B57606) core and the cyano and hydroxyl groups. The resulting compounds would then undergo extensive in vitro and in vivo testing to correlate specific structural features with biological activity and toxicity profiles. A major challenge is the development of predictive in silico models that can accurately forecast the biological and toxicological properties of new derivatives, thereby reducing the reliance on extensive and costly experimental screening.

Computational Design of Next-Generation Quinoline Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future efforts should leverage these techniques for the de novo design of next-generation quinoline derivatives with enhanced potency and specificity. Methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions between this compound analogues and their biological targets. These computational approaches can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. The primary challenge in this area is the accuracy of the scoring functions and force fields used in the simulations, which must be continuously refined to provide reliable predictions.

Investigation of New Biological Targets and Therapeutic Areas

While this compound has shown promise in certain therapeutic areas, its full pharmacological potential remains largely untapped. Future research should aim to identify and validate new biological targets for this compound and its derivatives. This can be achieved through high-throughput screening against a wide range of enzymes, receptors, and other biomolecules. Exploring its efficacy in different disease models, such as neurodegenerative disorders, metabolic diseases, and rare genetic conditions, could open up new avenues for its therapeutic application. A significant hurdle is the often-complex nature of disease pathology, which requires a deep understanding of the underlying biological mechanisms to identify relevant targets.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The integration of artificial intelligence (AI) and machine learning (ML) algorithms offers a transformative approach to quinoline research. These technologies can be applied to analyze large datasets generated from high-throughput screening and computational studies to identify complex patterns and relationships that may not be apparent through traditional analysis. AI and ML can be used to predict the biological activity of virtual compounds, optimize synthetic routes, and even design novel quinoline derivatives with desired properties. The challenge lies in the availability of large, high-quality datasets for training the algorithms and the need for interdisciplinary expertise to effectively apply these computational tools to chemical and biological problems.

Collaborative and Interdisciplinary Research Initiatives

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. Future progress will depend on fostering strong partnerships between synthetic chemists, medicinal chemists, pharmacologists, toxicologists, computational scientists, and clinicians. Such collaborations can facilitate the seamless translation of basic scientific discoveries into tangible clinical applications. By bringing together diverse expertise and perspectives, these initiatives can address the complex challenges in the field more effectively and accelerate the development of new quinoline-based therapies. Overcoming communication barriers between different scientific disciplines and establishing effective frameworks for data sharing and collaboration will be key to the success of these initiatives.

Q & A

Q. Q1: What are the most reliable synthetic routes for 4-Cyano-2-hydroxyquinoline, and how can researchers validate the purity of intermediates?

Methodological Answer:

  • Synthetic Routes : Begin with cyclocondensation of substituted anilines with cyanoacetate derivatives under acidic conditions (e.g., HCl/EtOH) . Optimize temperature (80–100°C) and reaction time (6–12 hours) to minimize side products like decarboxylated analogs.
  • Purity Validation : Use TLC (silica gel, ethyl acetate/hexane 3:7) for real-time monitoring. Confirm final product purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to detect molecular ion peaks .
  • Key Reference : Wang et al. (2015) provides protocols for quinoline derivative synthesis, emphasizing yield optimization through stoichiometric adjustments .

Q. Q2: How should researchers design initial biological activity screenings for this compound?

Methodological Answer:

  • Target Selection : Prioritize assays aligned with quinoline bioactivity, such as antimicrobial (MIC against E. coli and S. aureus) or enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies) .
  • Dose-Response Curves : Use 3–5 logarithmic concentrations (1–100 µM) to determine IC50 values. Include positive controls (e.g., chloramphenicol for antimicrobial assays) and triplicate measurements to assess reproducibility .
  • Data Interpretation : Cross-validate results with structural analogs (e.g., 4-hydroxy-2-methylquinoline) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting claims. For example, discrepancies in antimicrobial efficacy may arise from strain-specific resistance or assay conditions .
  • Experimental Replication : Reproduce studies under standardized conditions (e.g., CLSI guidelines for MIC assays). Use orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) to confirm mechanistic consistency .
  • Case Study : Jampilek et al. (2005) highlight variability in quinaldine derivative activity due to solvent polarity effects during testing .

Q. Q4: What strategies optimize the cyano group’s stability in this compound during derivatization?

Methodological Answer:

  • Protective Group Chemistry : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group to prevent nucleophilic attack on the cyano moiety during alkylation/acylation .
  • Reaction Solvent Selection : Use aprotic solvents (DMF, DCM) to minimize hydrolysis. Monitor reaction progress via IR spectroscopy for CN stretch retention (~2200 cm⁻¹) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict electron-withdrawing effects of substituents on cyano stability .

Q. Q5: How to design a multi-target study evaluating this compound’s potential in neurodegenerative disease?

Methodological Answer:

  • Target Prioritization : Combine enzyme inhibition (e.g., β-secretase), antioxidant assays (DPPH radical scavenging), and cytotoxicity screening (SH-SY5Y cells) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for amyloid-beta aggregates and tau proteins .
  • Data Integration : Apply multivariate analysis (PCA or cluster analysis) to correlate structural features with multi-target efficacy. Reference Wang et al. (2015) for Alzheimer’s-focused quinoline frameworks .

Methodological Frameworks

Q. Q6: What statistical approaches are recommended for analyzing SAR data in quinoline derivatives?

Methodological Answer:

  • Multivariate Regression : Use partial least squares (PLS) regression to model bioactivity against descriptors like logP, molar refractivity, and H-bonding capacity .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from synthesis errors or assay variability .
  • Software Tools : Leverage cheminformatics platforms (e.g., Schrödinger’s QikProp) for descriptor calculation .

Q7: How to formulate a research question assessing this compound’s dual role as an antimicrobial and anticancer agent?

Methodological Answer:

  • PICO Framework :
    • Population : Bacterial strains (E. coli, MRSA) and cancer cell lines (MCF-7, A549).
    • Intervention : Dose-dependent exposure to this compound.
    • Comparison : Standard drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).
    • Outcome : IC50 values, selectivity indices (SI = IC50_normal_cells / IC50_cancer_cells) .
  • Ethical Compliance : Adhere to NIH guidelines for in vitro toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.